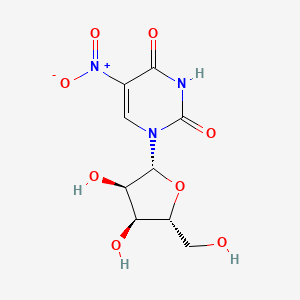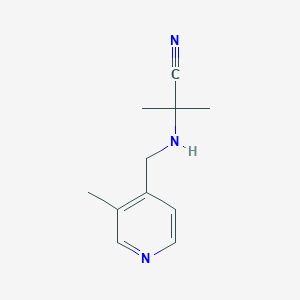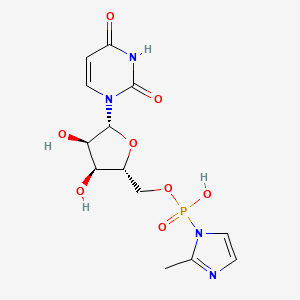![molecular formula C47H50N2O7Si B13094081 TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13094081.png)
TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” is a complex chemical structure that combines various functional groups and protective groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of protective groups such as tert-butyldiphenylsilyl (TBDPS) and dimethoxytrityl (DMT). These protective groups are essential for preventing unwanted reactions during subsequent steps.
Core Structure Synthesis: The core structure is synthesized using a series of condensation and cyclization reactions. Common reagents include strong acids or bases, and the reactions are often carried out under inert atmospheres to prevent oxidation.
Introduction of Protective Groups: The TBDPS and DMT groups are introduced using silylation and tritylation reactions, respectively. These reactions typically require catalysts such as imidazole or pyridine and are carried out at controlled temperatures to ensure selectivity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory procedures while ensuring consistency and purity. This often requires the use of automated reactors and stringent quality control measures. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
“TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions protected by TBDPS and DMT groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deprotected or partially reduced compounds.
Scientific Research Applications
“TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of nucleic acid interactions and modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” exerts its effects involves interactions with specific molecular targets. The protective groups (TBDPS and DMT) play a crucial role in modulating the reactivity and stability of the compound. These groups can be selectively removed under specific conditions, allowing for controlled reactions and modifications.
Comparison with Similar Compounds
Similar Compounds
2-deoxy-D-ribose: A simpler sugar derivative with applications in hair regrowth and wound healing.
2-deoxy-D-glucose: A glucose analog used in cancer research and metabolic studies.
Uniqueness
“TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” is unique due to its combination of protective groups and its potential for selective reactions. This makes it a valuable tool in synthetic chemistry and biological research, offering advantages over simpler compounds like 2-deoxy-D-ribose and 2-deoxy-D-glucose.
Properties
Molecular Formula |
C47H50N2O7Si |
|---|---|
Molecular Weight |
783.0 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(diphenyl)silyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C47H50N2O7Si/c1-33-31-49(45(51)48-44(33)50)43-30-41(56-57(46(2,3)4,39-18-12-8-13-19-39)40-20-14-9-15-21-40)42(55-43)32-54-47(34-16-10-7-11-17-34,35-22-26-37(52-5)27-23-35)36-24-28-38(53-6)29-25-36/h7-29,31,41-43H,30,32H2,1-6H3,(H,48,50,51)/t41-,42+,43+/m0/s1 |
InChI Key |
KSODKMGBMXAOIR-VDXPIPGDSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[2,1-c][1,2,4]triazin-3-amine](/img/structure/B13094001.png)
![Tetrakis[(R)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B13094007.png)
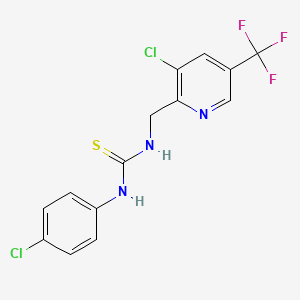
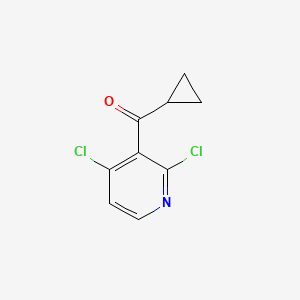
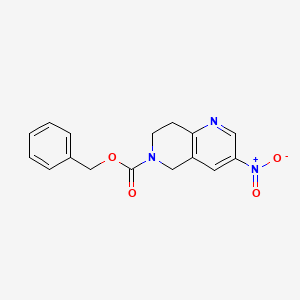
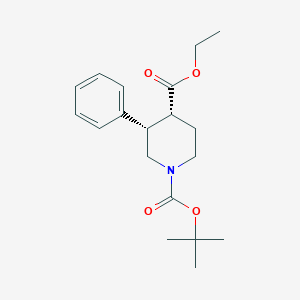
![8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13094044.png)
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride](/img/structure/B13094057.png)
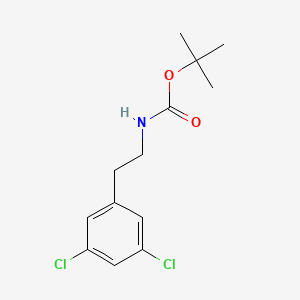
![Methyl 6-(pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylate](/img/structure/B13094062.png)
![[1,3]Dioxolo[4,5-g]cinnoline](/img/structure/B13094067.png)
